N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide
Description
Significance of Heterocyclic Compounds in Contemporary Drug Discovery
Heterocyclic compounds form the backbone of a significant portion of commercially available drugs. Their prevalence is attributed to their versatile structures, which can be readily modified to fine-tune their physicochemical properties and biological functions. The presence of heteroatoms such as nitrogen, sulfur, and oxygen introduces unique electronic features and hydrogen bonding capabilities, which are crucial for molecular recognition and binding to biological macromolecules like proteins and nucleic acids.
The structural motifs found in heterocyclic compounds are present in a vast number of natural products, including vitamins, alkaloids, and antibiotics, which have historically served as a rich source of inspiration for drug development. In contemporary drug discovery, synthetic heterocyclic chemistry allows for the creation of large and diverse libraries of compounds for high-throughput screening, accelerating the identification of new lead compounds. Furthermore, the incorporation of heterocyclic rings can enhance the pharmacokinetic properties of a drug candidate, improving its absorption, distribution, metabolism, and excretion (ADME) profile.
The 1,3-Thiazolidine Ring System: Structural Features and Biological Prominence
The 1,3-thiazolidine ring is a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. This scaffold has garnered considerable attention in medicinal chemistry due to its presence in a variety of biologically active molecules. The thiazolidine (B150603) ring is a key structural component of the penicillin class of antibiotics, highlighting its historical and ongoing importance in medicine.
The versatility of the 1,3-thiazolidine scaffold allows for substitutions at various positions, leading to a wide range of derivatives with diverse pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. For instance, thiazolidin-4-one derivatives, which possess a carbonyl group at the 4-position, have been extensively studied and have shown promising results in various therapeutic areas. The presence of the sulfur and nitrogen atoms, along with the carbonyl group, provides multiple points for interaction with biological targets, making the thiazolidin-4-one core a valuable pharmacophore.
Overview of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide within the Thiazolidine Class
While specific research on this compound is not extensively documented in publicly available literature, its structural features place it within the promising class of N-substituted-1,3-thiazolidine-4-carboxamide derivatives. This class of compounds is characterized by an amide linkage at the 4-position of the thiazolidine ring, with the nitrogen of the amide being substituted with an aryl group, in this case, a 4-fluorophenyl ring.
The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The 4-fluorophenyl group can significantly influence the electronic properties and lipophilicity of the molecule, potentially modulating its biological activity.
Although detailed experimental data for this compound is scarce, studies on closely related analogs provide valuable insights into its potential. For instance, the compound N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide has been synthesized and evaluated for its antimicrobial activity. researchgate.net This particular derivative, which shares the 4-fluorophenyl moiety, exhibited notable activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus. researchgate.net The minimum inhibitory concentration (MIC) for this compound against B. subtilis was reported to be 3.13 µg/ml, indicating significant antibacterial potential. researchgate.net
The biological activity of such thiazolidine derivatives is often linked to their ability to interact with specific enzymes or receptors within pathogenic organisms or cancer cells. The structural framework of this compound, featuring a thiazolidine core, a carboxamide linker, and a fluorinated phenyl ring, presents a compelling scaffold for further investigation in the quest for novel therapeutic agents. The synthesis and comprehensive biological evaluation of this specific compound would be a valuable endeavor to fully elucidate its potential within the broader and highly significant class of thiazolidine derivatives.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS/c11-7-1-3-8(4-2-7)13-10(14)9-5-15-6-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNAJLPSIVNYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of N 4 Fluorophenyl 1,3 Thiazolidine 4 Carboxamide and Its Analogues
Conventional Synthetic Pathways for Thiazolidine-4-carboxamides
Traditional methods for the synthesis of the thiazolidine (B150603) core have long been established, providing a reliable foundation for the preparation of a diverse array of derivatives. These pathways often involve multi-step procedures and the use of well-understood chemical reactions.
Cyclocondensation Reactions Involving Thioglycolic Acid
A cornerstone in the synthesis of 4-thiazolidinones is the cyclocondensation reaction involving thioglycolic acid. nih.gov This method typically involves a one-pot, three-component reaction between an amine, an aldehyde, and thioglycolic acid. nih.govresearchgate.net The reaction proceeds through the initial formation of a Schiff base from the amine and aldehyde, which then undergoes a cyclization reaction with thioglycolic acid to form the thiazolidinone ring. researchgate.net This versatile approach allows for the introduction of a wide variety of substituents on the thiazolidine ring, depending on the choice of the starting amine and aldehyde. For instance, the synthesis of 2-arylthiazolidin-4-one derivatives can be achieved through the condensation-cyclization of aromatic or aliphatic primary amines, aromatic aldehydes, and thioglycolic acid in a suitable solvent like polypropylene (B1209903) glycol at elevated temperatures. nih.gov
The general mechanism for this reaction involves two potential pathways. In the first, the aldehyde and amine react to form an imine intermediate. The sulfur atom of thioglycolic acid then attacks the carbon of the imine, followed by an intramolecular cyclization to yield the 1,3-thiazolidin-4-one. researchgate.net Alternatively, an initial reaction between the amine and thioglycolic acid can form a thio-acid intermediate, which then reacts with the aldehyde. researchgate.net
| Reactants | Product | Conditions | Yield |
|---|---|---|---|
| Aromatic Amine, Aromatic Aldehyde, Thioglycolic Acid | 2,3-Disubstituted-1,3-thiazolidin-4-one | Polypropylene glycol, 110°C | 70-96% nih.gov |
| Aniline, Benzaldehyde, Thioglycolic Acid | 2,3-Diphenyl-1,3-thiazolidin-4-one | Solvent-free, 90°C, APS catalyst | 84% researchgate.net |
Reactions Utilizing Schiff Bases as Intermediates
The use of pre-formed Schiff bases (imines) is a common two-step approach for the synthesis of 4-thiazolidinones. nih.govmdpi.com In this method, an appropriate amine is first condensed with an aldehyde to form the corresponding Schiff base. mdpi.com This intermediate is then isolated and subsequently reacted with thioglycolic acid to induce cyclization and form the desired thiazolidinone ring. mdpi.comresearchgate.net This stepwise approach can offer better control over the reaction and purification of the intermediate, which can be advantageous in certain synthetic schemes. The reaction of the Schiff base with thioglycolic acid is an effective method for synthesizing the thiazolidine-4-one ring. researchgate.net The synthesis of various 2-(substituted phenyl)-3-(5'-bromofuran-2'-carboxamido)–thiazolidine-4-ones has been successfully achieved through the cyclocondensation reaction between Schiff bases and thioglycolic acid. researchgate.net
Formation from L-Cysteine Precursors
L-cysteine, a naturally occurring amino acid containing a thiol group, serves as a valuable chiral precursor for the synthesis of thiazolidine-4-carboxylic acid derivatives. The reaction of L-cysteine with various aromatic aldehydes can lead to the formation of 2-substituted thiazolidine-4-carboxylic acids. This condensation reaction typically proceeds in a solvent mixture such as ethanol (B145695) and water. The resulting thiazolidine derivatives from L-cysteine retain the stereochemistry at the 4-position, making this a useful method for preparing chiral compounds. These thiazolidine-4-carboxylic acids can then be further modified, for example, by reacting the carboxylic acid group to form amides, such as N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide. This often involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).
Modern and Green Chemistry Approaches in Thiazolidine Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents and reagents.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. For the synthesis of thiazolidin-4-ones, microwave-assisted techniques have been shown to dramatically reduce reaction times from hours to minutes, while often providing higher product yields. mdpi.com The reaction of Schiff bases with thioglycolic acid, a key step in thiazolidinone synthesis, can be efficiently carried out under microwave irradiation. This method is considered more environmentally friendly due to its energy efficiency and the potential for solvent-free reactions. mdpi.com For instance, the synthesis of certain 4-thiazolidinone (B1220212) derivatives that requires 12 hours by conventional methods can be completed in just 6-8 minutes using microwave irradiation.
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |
|---|---|---|---|
| Schiff base + Thioglycolic acid | 10-12 hours mdpi.com | 15-20 minutes mdpi.com | Significant mdpi.com |
| Isonicotinic acid hydrazide + Aromatic aldehydes | Several hours | 6-9 minutes mdpi.com | 87.5-98.76% yield mdpi.com |
Catalyst-Mediated Synthesis (e.g., Bi(SCH2COOH)3, LDHs@PpPDA, SmCl3)
The use of catalysts is another important strategy in modern organic synthesis to enhance reaction rates and selectivity under milder conditions.
Bi(SCH2COOH)3 : Bismuth(III) trithioglycolate has been reported as an efficient catalyst for the one-pot, three-component synthesis of 1,3-thiazolidin-4-ones under solvent-free conditions. This catalytic multicomponent reaction involves an aromatic amine, an aromatic aldehyde, and a mercapto acid, affording good yields of the desired thiazolidinone. The reaction is believed to proceed through the formation of an imine intermediate, with the catalyst facilitating the subsequent cyclization with thioglycolic acid. researchgate.net
LDHs@PpPDA : Layered Double Hydroxides (LDHs) are a class of anionic clays (B1170129) that can be utilized as catalyst supports. A versatile catalyst, LDHs@PpPDA (Layered Double Hydroxides@Poly(p-phenylenediamine)), has been employed for the fabrication of novel 1,3-thiazolidin-4-one derivatives. nih.gov This catalyst facilitates the three-component reaction between an amine, a carbonyl compound, and thioglycolic acid. nih.gov The mechanism involves the initial condensation of the aldehyde and amine to form an imine, followed by the reaction with thioglycolic acid and subsequent intramolecular cyclization, all promoted by the catalyst. nih.gov
SmCl3 : Samarium(III) chloride is another catalyst that has found application in the synthesis of thiazolidine derivatives. While specific studies on this compound are not detailed, SmCl3 is known to catalyze one-pot syntheses of 4-thiazolidinones from an amine, an aldehyde, and thioglycolic acid. The Lewis acidic nature of the samarium ion is thought to activate the carbonyl group of the aldehyde, facilitating the formation of the Schiff base intermediate and the subsequent cyclization step.
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules, including this compound and its analogues. These one-pot reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. The primary advantage of MCRs lies in their ability to generate molecular diversity in a time- and resource-efficient manner, often with simpler purification procedures compared to traditional multi-step syntheses.
The most common MCR for the synthesis of the 1,3-thiazolidin-4-one core, a close structural relative of the target compound, is the three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a mercaptoacetic acid derivative. This reaction proceeds through the initial formation of a Schiff base from the amine and the aldehyde, followed by the nucleophilic attack of the thiol group of the mercaptoacetic acid and subsequent intramolecular cyclization to form the thiazolidinone ring. Various catalysts, including L-proline and ionic liquids, have been employed to promote this reaction, often under environmentally benign conditions such as in water or under solvent-free microwave irradiation. researchgate.net
While direct MCR synthesis of this compound is less commonly reported, the principles of MCRs can be adapted. For instance, an Ugi four-component reaction could potentially be employed. This would involve the reaction of an amine, an aldehyde, an isocyanide, and a carboxylic acid component that incorporates a thiol group, leading to the formation of a thiazolidine ring with a carboxamide side chain. One such strategy has been reported for the synthesis of pseudopeptide-linked rhodanine (B49660) scaffolds, which are structurally related to thiazolidinones. nih.gov This approach highlights the versatility of MCRs in accessing diverse heterocyclic scaffolds.
The table below summarizes representative examples of MCRs used for the synthesis of thiazolidinone derivatives, which could be conceptually applied to the synthesis of this compound analogues.
| Reactant A (Amine) | Reactant B (Aldehyde) | Reactant C (Thiol) | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Aromatic/Heterocyclic Amine | Aromatic/Heterocyclic Aldehyde | Thioglycolic Acid | L-Proline/Water | 1,3-Thiazolidin-4-one | researchgate.net |
| Aniline | Benzaldehyde | Thioglycolic Acid | Ionic Liquid | 2,3-Diaryl-1,3-thiazolidin-4-one | researchgate.net |
| Primary Amines | Benzaldehydes | Carbon Disulfide/Maleic Anhydride | Ultrasound/Water | Pseudopeptide-linked Rhodanine | nih.gov |
Derivatization Strategies for Structural Modification
The 1,3-thiazolidine-4-carboxamide core is a versatile scaffold that allows for structural modifications at several key positions, enabling the synthesis of a diverse library of analogues with potentially enhanced biological activities. Derivatization strategies typically focus on the nitrogen atom at position 3 (N-substitution), the carbon atom at position 2 (C2-substitution), and the carbon atom at position 5 (C5-substitution).
Introduction of Varied Substituents at Key Positions (e.g., N-substitution, C2-substitution, C5-substitution)
N-Substitution: The nitrogen atom at the 3-position of the thiazolidine ring is a common site for derivatization. N-alkylation or N-arylation can be achieved through various synthetic methods. In the context of MCRs, the N-substituent is often introduced by using a primary amine as one of the starting components. Alternatively, post-synthesis modification of the N-H bond can be performed. For instance, N-alkylation of thiazolidine-2,4-dione, a related scaffold, has been achieved in a one-step reaction using alkyl bromides in the presence of triethylamine. arkat-usa.org This method offers a convenient way to introduce a variety of alkyl groups at the N3-position.
C2-Substitution: The substituent at the C2-position is typically derived from the aldehyde component used in the initial cyclization reaction. By varying the aldehyde, a wide range of aryl, heteroaryl, or alkyl groups can be introduced at this position. For example, the synthesis of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives has been accomplished by reacting various substituted benzaldehydes with L-cysteine. nih.govresearchgate.net This approach allows for the systematic exploration of the structure-activity relationship (SAR) associated with different C2-substituents.
C5-Substitution: Modification at the C5-position of the thiazolidine ring can significantly influence the biological properties of the molecule. A common strategy for C5-substitution is the Knoevenagel condensation of a 4-thiazolidinone with an aldehyde or ketone, which results in the formation of a 5-ylidene derivative with an exocyclic double bond. mdpi.com However, for the synthesis of saturated 5-substituted analogues, alternative strategies are required. One approach involves the synthesis of spiro-thiazolidinones, where the C5-position is part of a spirocyclic ring system. nih.govresearchgate.net This can be achieved through multi-component reactions involving a cyclic ketone, an amine, and a thiol-containing acid. The synthesis of 5,5-disubstituted thiazolidinones can also be accomplished through various synthetic routes, often starting from appropriately substituted precursors.
The following table provides an overview of derivatization strategies at different positions of the thiazolidine ring.
| Position | Derivatization Strategy | Reagents/Conditions | Resulting Substituent | Reference |
|---|---|---|---|---|
| N-3 | N-Alkylation | Alkyl Bromide, Triethylamine | Alkyl group | arkat-usa.org |
| C-2 | Variation of Aldehyde in MCR | Substituted Aldehydes, Amine, Thiol | Aryl, Heteroaryl, Alkyl group | nih.govresearchgate.net |
| C-5 | Knoevenagel Condensation | Aldehyde/Ketone, Base | Ylidene group (C=C) | mdpi.com |
| C-5 | Spirocyclization | Cyclic Ketone, Amine, Thiol | Spirocyclic ring | nih.govresearchgate.net |
Synthesis of Hybrid Heterocyclic Molecules Containing the 1,3-Thiazolidine-4-carboxamide Core
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. This approach can lead to compounds with enhanced affinity, improved selectivity, and novel mechanisms of action. The 1,3-thiazolidine-4-carboxamide core has been successfully incorporated into a variety of hybrid molecules with other heterocyclic systems.
Thiazolidinone-Triazole Hybrids: A series of thiazolidinone-linked 1,2,3-triazole hybrids have been synthesized using the copper-catalyzed Huisgen azide-alkyne cycloaddition (CuAAC) reaction. chemmethod.comnih.gov This "click chemistry" approach provides an efficient and reliable method for connecting a thiazolidinone moiety to a triazole ring through a stable linker.
Thiazolidinone-Isatin Hybrids: The conjugation of the thiazolidinone scaffold with isatin (B1672199), another privileged heterocyclic system with known biological activities, has been explored. nih.govresearchgate.netnih.gov These hybrids are often synthesized through a Knoevenagel condensation between a 4-thiazolidinone and an isatin derivative.
Thiazolidinone-Pyrimidine Hybrids: Fused pyrimidine-thiazolidinone derivatives have been synthesized through the condensation of dihydropyrimidinones with thioglycolic acid. semanticscholar.org This strategy allows for the creation of rigid, polycyclic systems with defined three-dimensional structures.
Thiazolidinone-Pyrazole Hybrids: The combination of pyrazole (B372694) and thiazolidinone moieties has led to the development of novel hybrid compounds. researchgate.net These are often synthesized by reacting a pyrazole-containing precursor with the appropriate reagents to construct the thiazolidinone ring.
The table below showcases various hybrid molecules incorporating the thiazolidinone core.
| Hybrid System | Synthetic Approach | Key Reaction | Reference |
|---|---|---|---|
| Thiazolidinone-Triazole | Click Chemistry | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | chemmethod.comnih.gov |
| Thiazolidinone-Isatin | Condensation | Knoevenagel Condensation | nih.govresearchgate.netnih.gov |
| Thiazolidinone-Pyrimidine | Cyclocondensation | Condensation with Thioglycolic Acid | semanticscholar.org |
| Thiazolidinone-Pyrazole | Multi-step synthesis | Construction of thiazolidinone on pyrazole scaffold | researchgate.net |
Structure Activity Relationship Sar Elucidation of N 4 Fluorophenyl 1,3 Thiazolidine 4 Carboxamide Derivatives
Correlating Structural Modulations with Biological Efficacy
The biological activity of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide derivatives is intricately linked to the nature and position of various substituents on the core structure. By systematically altering these substituents, researchers can map out the structural requirements for a desired pharmacological effect.
The introduction of halogen atoms, particularly fluorine, into the structure of thiazolidin-4-one derivatives can significantly modulate their pharmacokinetic and pharmacodynamic properties. nih.gov Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability and binding affinity to biological targets. researchgate.net
Research into fluorinated thiazolidin-4-ones has shown that the position of the fluorine atom on the aromatic ring is critical for activity. For instance, in a study on anticancer potential, derivatives featuring fluorine at both meta-positions of the aromatic ring demonstrated more promising activity compared to those with ortho- or para-substituents. researchgate.net One specific derivative, (4-fluorophenyl) thiazolidin-4-one (4-TH), exhibited potent cytotoxic activity against ovarian cancer cells (SKOV3) with an IC50 value of 12.3 μM. accscience.com However, this compound also showed significant toxicity towards normal Chinese hamster ovary (CHO-K1) cells, highlighting the need for further optimization to improve selectivity. accscience.com In other studies focusing on anti-HIV agents, the presence of a halogen, such as chlorine, on the phenyl ring at the N-3 position of the thiazolidinone ring was identified as an important requirement for inhibitory activity. orientjchem.org
Table 1: Influence of Halogen Substituents on Anticancer Activity
| Compound | Substituent | Position | Cell Line | Activity (IC₅₀) |
|---|---|---|---|---|
| (4-fluorophenyl) thiazolidin-4-one | 4-Fluoro | para | SKOV3 | 12.3 µM accscience.com |
| Fluorinated derivative | 3,5-Difluoro | meta | HCT116 (Colon) | Potent researchgate.net |
| Fluorinated derivative | 2-Fluoro | ortho | HCT116 (Colon) | Less Potent researchgate.net |
This table is generated based on qualitative and quantitative data from the cited sources to illustrate the impact of halogen substitution patterns.
The potency and biological action of this compound derivatives are profoundly influenced by the incorporation of various aromatic and heterocyclic moieties at different positions of the thiazolidinone core. nih.gov These groups can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with target proteins.
Studies have revealed that attaching different heterocyclic systems, such as pyrimidines, can lead to potent biological activity. For example, certain thiazolidine-4-one-phenylaminopyrimidine hybrids have demonstrated significant anticancer activity against chronic myeloid leukemia (K-562) cells, with IC50 values as low as 4.86 µM. nih.gov Conversely, the introduction of a quinazoline (B50416) moiety at position 3 of the thiazolidin-4-one ring resulted in decreased cytotoxic activity against lung (A549) and breast (MDA-MB-231) cancer cell lines. nih.gov The fusion of 1,3,4-oxadiazole (B1194373) rings to the thiazolidinone scaffold has also yielded compounds with enhanced anticancer effects against various cell lines, including MCF-7, A549, and HeLa. nih.gov
Table 2: Effect of Aromatic/Heterocyclic Substituents on Anticancer Potency
| Base Scaffold | Attached Moiety | Target Cell Line | Activity (IC₅₀) |
|---|---|---|---|
| Thiazolidin-4-one | Phenylaminopyrimidine | K-562 (Leukemia) | 4.86 µM nih.gov |
| Thiazolidin-4-one | Quinazoline | A549 (Lung) | Weak effect nih.gov |
| Thiazolidin-4-one | 1,3,4-Oxadiazole | MCF-7 (Breast) | 1.54 µM nih.gov |
This table synthesizes data from the cited source to compare the impact of different heterocyclic systems on anticancer activity.
Modifications involving alkyl chains and various functional groups on the this compound framework are crucial for fine-tuning biological activity. The length, branching, and nature of these substituents can influence the molecule's solubility, membrane permeability, and binding orientation.
For instance, the synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives has been explored to evaluate their antimicrobial activity. mdpi.com The results indicated that these modifications could impart weak to moderate antibacterial activity, particularly against Gram-negative bacteria. mdpi.com One derivative, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, was notably active against the Gram-positive bacterium Staphylococcus aureus. mdpi.com This suggests that the presence of a carboxymethyl group at the N-3 position, combined with a substituted benzylidene at C-5, can be a favorable structural feature for antibacterial action. The presence of electron-withdrawing groups has been shown to be essential for antimicrobial and antifungal activities in other thiazolidine (B150603) derivatives. e3s-conferences.org
Stereochemical Aspects and Diastereomeric Influence on Activity
The synthesis of 1,3-thiazolidine-4-carboxamide derivatives often involves the reaction of an amino acid like L-cysteine with an aldehyde, which can create chiral centers at positions 2 and 4 of the thiazolidine ring. nanobioletters.comresearchgate.net This typically results in the formation of a mixture of diastereomers, most commonly the cis-(2R,4R) and trans-(2S,4R) isomers. nanobioletters.com The stereochemistry of these compounds is a critical factor, as different diastereomers can exhibit distinct biological activities and potencies due to their unique three-dimensional arrangements, which dictate how they fit into the binding sites of biological targets.
The separation and characterization of these diastereomers are essential for a complete understanding of their SAR. Advanced techniques, including NMR spectroscopy and X-ray crystallography, are employed to establish the precise structure and stereochemistry of these compounds. nih.govresearchgate.net In some cases, the reaction conditions can be tuned to be highly diastereoselective, favoring the formation of one isomer over the other. researchgate.net For example, the N-acylation step in the synthesis of certain 2-ferrocenyl-1,3-thiazolidine-4-carboxylates has been shown to proceed with high diastereoselectivity towards the cis-diastereomer. researchgate.net Evaluating the biological activity of each isolated diastereomer is a key step in identifying the most active stereoisomer and understanding the stereochemical requirements for interaction with the target.
Pharmacophore Development for Rational Design of Analogues
Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential structural features of a molecule required for its biological activity. researchgate.net For the this compound series, a pharmacophore model would define the spatial arrangement of key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and electrostatic interactions that are critical for binding to a specific biological target.
Based on studies of related thiazolidinone scaffolds, a general pharmacophore model can be proposed. For instance, a model for 2,4-thiazolidinedione (B21345) analogues designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) consists of a central hydrophilic "body" (the thiazolidinedione moiety) flanked by two hydrophobic "wings" (aryl rings). researchgate.net This "butterfly-like" structure is a common feature of many NNRTIs. Applying this concept, the N-(4-fluorophenyl) group and other substituents on the thiazolidine-4-carboxamide core would constitute the hydrophobic regions, while the carboxamide and thiazolidinone carbonyls could act as hydrogen bond acceptors. By understanding these key features, medicinal chemists can rationally design new analogues with improved affinity and selectivity, moving beyond traditional trial-and-error synthesis. researchgate.netresearchgate.net
Computational and Theoretical Investigations of N 4 Fluorophenyl 1,3 Thiazolidine 4 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These studies offer a detailed understanding of the electronic structure, stability, and reactivity of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide.
The electronic structure of a molecule is intrinsically linked to its chemical reactivity and kinetic stability. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. ekb.eg
For thiazolidine (B150603) derivatives, DFT calculations have shown that the HOMO is typically localized over the thiazolidine ring and the attached N-aryl substituent, while the LUMO is distributed across the entire molecular framework. researchgate.net In the case of this compound, the electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to influence the energies of these orbitals.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η) and softness (S). Hardness is a measure of the molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness. A lower HOMO-LUMO energy gap implies greater softness, which can be correlated with higher biological activity. researchgate.net
Table 1: Representative Quantum Chemical Descriptors for Thiazolidinone Analogs
| Parameter | Description | Typical Value Range (eV) for Analogs |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.8 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.9 to -1.1 |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~4.2 to 5.2 |
| Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.1 to 2.6 |
| Softness (S) | 1 / (2η) | ~0.19 to 0.24 |
Note: The values presented are representative for structurally related thiazolidinone derivatives as found in the literature. Specific values for this compound would require dedicated DFT calculations.
DFT calculations can also be used to predict key thermodynamic variables, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). ekb.egresearchgate.net These parameters are vital for understanding the stability of the molecule and the spontaneity of its formation. The theoretical calculations provide a baseline for the molecule in the gaseous phase, which is fundamental for further thermodynamic analysis. While specific experimental and calculated values for this compound are not widely published, such computational studies are routinely performed to confirm the stability of synthesized compounds. researchgate.net
The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its interaction with biological targets. Thiazolidine-4-one derivatives can exist in different stable or semi-stable conformations. nih.govmdpi.com Computational studies, often corroborated by 2D-NMR experiments, have been employed to analyze the conformational landscape of these molecules. researchgate.net
Studies on substituted thiazolidin-4-ones have revealed that these molecules can adopt different conformations, often referred to as exo and endo forms. nih.govresearchgate.net The stability of these conformers is determined by steric and electronic factors. DFT calculations can predict the lowest energy conformer and the energy barriers between different conformations, indicating how readily the molecule can change its shape. nih.gov For N-substituted thiazolidines, the substituent group on the nitrogen atom helps prevent ring-opening, leading to greater stability in solution. The planarity and dihedral angles of the rings are also important aspects investigated through these computational methods.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. It is instrumental in understanding the mechanism of action and predicting the binding affinity of potential drug candidates.
The thiazolidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. Docking studies have been performed on derivatives of this compound against several important enzymes.
Cyclooxygenase (COX) Enzymes: Thiazolidinone derivatives have been investigated as anti-inflammatory agents that target COX-1 and COX-2. Docking studies reveal that these compounds can fit into the active site of COX enzymes, forming hydrogen bonds and hydrophobic interactions with key residues like Tyr355 and Met522. nih.gov The N-aryl group plays a crucial role in occupying a hydrophobic pocket within the enzyme's active site.
Neuraminidase: As a target for influenza viruses, neuraminidase has been studied with thiazolidine-4-carboxylic acid inhibitors. Docking analyses show that these inhibitors interact with crucial residues in the enzyme's active site, including Arg371, Tyr347, and Ile427. researchgate.netresearchgate.net The carboxamide and fluorophenyl moieties would be expected to form specific hydrogen bonds and hydrophobic interactions that contribute to binding affinity.
Tyrosine Kinases: Various tyrosine kinases are targets for anticancer drugs. Thiazolidine derivatives have been docked into the ATP-binding site of kinases like VEGFR-2 and EGFR. nih.gov The interactions typically involve hydrogen bonds with the hinge region of the kinase and hydrophobic interactions within the binding pocket.
DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. Thiazolidine-based compounds have been docked into the ATP-binding site of the GyrB subunit of DNA gyrase. mdpi.com The binding is often stabilized by hydrogen bonds with key amino acids and water molecules within the active site.
InhA and MmpL3: These are key enzymes in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. While specific docking data for this compound is limited, the broader class of thiazolidine derivatives has been identified as potential inhibitors of these targets through QSAR and other studies. nih.gov
Table 2: Representative Molecular Docking Results for Thiazolidine Analogs Against Various Targets
| Target Enzyme | PDB Code | Binding Affinity (kcal/mol) of Analogs | Key Interacting Residues |
|---|---|---|---|
| COX-2 | 4COX | -8.0 to -10.5 | Tyr355, Arg513, Met522 |
| Neuraminidase | 2HU4 | -7.5 to -9.0 | Arg371, Tyr347, Ile427, Lys432 |
| DNA Gyrase B | 5L3J | -7.0 to -8.5 | Asp73, Asn46, Thr165 |
| Tyrosinase | 2Y9X | -7.0 to -8.4 | His263, His259, Val283 |
Note: Binding affinities are illustrative and sourced from studies on various thiazolidine derivatives. The specific interactions and affinities depend heavily on the exact ligand structure and docking protocol used.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in understanding which physicochemical properties are crucial for activity and in predicting the potency of new, unsynthesized analogs.
For thiazolidine derivatives, various 2D and 3D-QSAR models have been developed for a range of biological activities, including antitubercular, anti-inflammatory, and neuraminidase inhibitory effects. researchgate.netnih.govmdpi.com
Descriptors: These models typically rely on a combination of descriptors:
Steric (CoMFA): Related to the shape and size of the molecule.
Electrostatic (CoMFA, CoMSIA): Related to the charge distribution.
Hydrophobic (CoMSIA): Related to the molecule's affinity for nonpolar environments.
Topological and Constitutional (2D-QSAR): Related to atomic connectivity and molecular composition.
Findings from Thiazolidine QSAR Models:
Antitubercular Activity: 3D-QSAR studies on thiazolidine-4-carboxamides have highlighted the importance of bulky, electropositive substituents at certain positions to enhance activity. nih.gov
Neuraminidase Inhibition: QSAR models have shown that electrostatic and steric properties are predominant factors influencing inhibitory activity. The models suggest that hydrophobic features and hydrogen bond donor/acceptor capabilities on substituents are key to enhancing potency. researchgate.net
Anti-inflammatory (COX Inhibition): For anti-inflammatory 4-thiazolidinones, QSAR models have indicated that the presence of electron-withdrawing groups on the N-aryl ring can be favorable for activity. mdpi.com This suggests that the fluorine atom in this compound likely contributes positively to its potential COX inhibitory activity through its inductive effect.
These QSAR models provide a robust framework for the rational design of new thiazolidine derivatives with improved biological profiles, guiding the modification of the lead structure to optimize interactions with the target receptor.
Development of Predictive Models for Biological Activity
The development of predictive models, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazolidinone derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as antimicrobial, anti-inflammatory, and anticancer effects.
For a compound like this compound, a typical QSAR study would involve a dataset of structurally similar compounds with known biological activities. The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a predictive model.
A hypothetical predictive model for a series of thiazolidinone derivatives might be represented by an equation like:
Biological Activity (log 1/C) = k1(Descriptor A) + k2(Descriptor B) - k3(Descriptor C) + constant
Here, 'C' represents the concentration of the compound required to elicit a specific biological response, and 'k' values are the coefficients for the respective molecular descriptors. The development of such models allows for the virtual screening of new, untested compounds, prioritizing the synthesis of those with the highest predicted activity.
| Model Type | Statistical Method | Key Parameters | Application |
| 2D-QSAR | Multiple Linear Regression (MLR) | r², q², F-test | Predicting activity based on 2D structural features. |
| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA) | r², q², Predictive r² | Mapping steric and electrostatic fields to activity. |
| 3D-QSAR | Comparative Molecular Similarity Indices Analysis (CoMSIA) | r², q², Predictive r² | Analyzing steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields. |
Identification of Key Molecular Descriptors Influencing Efficacy
The predictive power of QSAR models is contingent upon the identification of relevant molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound and its analogs, several classes of descriptors are crucial for determining their biological efficacy.
Electronic Descriptors: These relate to the distribution of electrons within the molecule and are critical for interactions with biological targets. The presence of the fluorine atom on the phenyl ring, for instance, significantly alters the electronic properties. Descriptors such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important. A lower HOMO-LUMO gap often correlates with higher reactivity and biological activity.
Steric Descriptors: These describe the size and shape of the molecule. They are fundamental in determining how well a compound fits into the binding site of a protein or enzyme. Descriptors like molecular weight, molar volume, and specific shape indices (e.g., Kappa shape indices) are commonly used. The three-dimensional arrangement of the thiazolidine ring and the fluorophenyl group would be critical steric factors.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Indices such as the Wiener index and Randić index quantify the degree of branching and connectivity, which can influence how the molecule interacts with its target.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the molecule's electronic structure. Parameters like electrostatic potential, polarizability, and orbital energies fall into this category. The negative electrostatic potential around the carbonyl oxygen and the fluorine atom in this compound would likely be a key feature for hydrogen bonding with a biological target.
| Descriptor Class | Example Descriptors | Influence on Efficacy |
| Electronic | Dipole Moment, HOMO/LUMO Energy Gap, Partial Atomic Charges | Governs electrostatic interactions, reactivity, and hydrogen bonding potential. |
| Steric | Molecular Weight, Molar Refractivity, Ovality | Determines the fit of the molecule into the active site of a biological target. |
| Topological | Wiener Index, Randić Connectivity Index | Reflects molecular size, shape, and degree of branching, impacting binding affinity. |
| Quantum Chemical | Electrostatic Potential, Polarizability | Provides insight into the molecule's interaction with the electric field of a receptor. |
Pre Clinical Biological Activity Profiles and Mechanistic Studies of N 4 Fluorophenyl 1,3 Thiazolidine 4 Carboxamide Derivatives
Anticancer Activity Studies (In vitro Cell Line and Non-Human In vivo Models)
Derivatives of the thiazolidin-4-one core structure have shown significant potential as anticancer agents. Their activity has been profiled against a variety of human cancer cell lines, and investigations have begun to elucidate the molecular mechanisms underpinning their therapeutic effects.
In vitro Cytotoxicity against Various Cancer Cell Lines (e.g., A549, HepG2, HCT-116, MCF-7, MDA-MB-231)
The cytotoxic potential of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. Studies have consistently demonstrated the ability of these compounds to inhibit the proliferation of lung (A549), liver (HepG2), colon (HCT-116), and breast (MCF-7, MDA-MB-231) cancer cells. researchgate.netnih.gov For instance, certain novel thiazolidine-4-one urea (B33335) analogues have shown potent cytotoxicity, with one compound, 17b, recording IC₅₀ values of 0.65 μM against the A549 cell line and 0.11 μM against the HT-29 (colon cancer) cell line. nih.gov Other research into fluorinated thiazolidin-4-one derivatives highlighted their anticancer potential against HepG2 and HCT116 cell lines. researchgate.net Similarly, various hybrid molecules incorporating the 4-thiazolidinone (B1220212) scaffold have demonstrated potent activities against MDA-MB-231 and MCF-7 cell lines. nih.gov
| Derivative Class | Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| Thiazolidine-4-one urea analogues (e.g., Compound 17b) | A549 (Lung Carcinoma) | 0.65 µM | nih.gov |
| Thiazolidine-4-one urea analogues (e.g., Compound 17b) | HT-29 (Colon Carcinoma) | 0.11 µM | nih.gov |
| Fluorinated thiazolidin-4-ones | HepG2 (Liver Carcinoma) | Promising Potential | researchgate.net |
| Fluorinated thiazolidin-4-ones | HCT-116 (Colon Carcinoma) | Promising Potential | researchgate.net |
| Quinolone–4-thiazolidinone hybrids (e.g., Derivative 63) | MDA-MB-231 (Breast Cancer) | 8.16 µM | nih.gov |
| Quinazoline-scaffold hybrids (e.g., Compound 69) | HepG2 (Liver Carcinoma) | 1.79 µg/mL | nih.gov |
| Thymol–4-thiazolidinone hybrids (e.g., Compounds 20-22) | HCT-116 (Colon Carcinoma) | High Activity | nih.gov |
Molecular Target Identification and Enzyme Inhibition (e.g., Multi-tyrosine kinases: c-Met, Src, Ron, KDR, c-Kit, IGF-IR)
A key mechanism for the anticancer activity of these derivatives is the inhibition of multiple receptor tyrosine kinases (RTKs), which are crucial for tumor growth, proliferation, and metastasis. A novel series of N¹-(2-aryl-1, 3-thiazolidin-4-one)-N³-aryl ureas demonstrated potent inhibitory activity against a range of multi-tyrosine kinases, including c-Met, Src, Ron, KDR (VEGFR2), c-Kit, and IGF-IR. nih.gov One specific compound from this series showed an IC₅₀ of 0.021 µmol L⁻¹ against c-Met. nih.gov Other studies have focused on designing dual inhibitors; for example, a series of N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides were developed as potent dual inhibitors of c-Met and VEGFR2, with IC₅₀ values in the low nanomolar range. nih.govdrugbank.com Similarly, thiazolidin-4-one urea analogues have been identified as multikinase inhibitors that potently inhibit FLT3 and VEGFR2, with IC₅₀ values of 8.6 nM and 18.7 nM, respectively, for the most potent compound. nih.gov
| Derivative Class | Target Kinase | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|
| N¹-(2-aryl-1, 3-thiazolidin-4-one)-N³-aryl ureas | c-Met | 0.021 µmol L⁻¹ | nih.gov |
| N¹-(2-aryl-1, 3-thiazolidin-4-one)-N³-aryl ureas | Src, Ron, KDR, c-Kit, IGF-IR | Potent Inhibition | nih.gov |
| Thiazolidin-4-one urea analogues (e.g., Compound 17b) | FLT3 | 8.6 nM | nih.gov |
| Thiazolidin-4-one urea analogues (e.g., Compound 17b) | VEGFR2 (KDR) | 18.7 nM | nih.gov |
| N-(quinolin-4-yloxy)-3-fluorophenyl carboxamides | c-Met | Low Nanomolar | nih.govdrugbank.com |
| N-(quinolin-4-yloxy)-3-fluorophenyl carboxamides | VEGFR2 (KDR) | Low Nanomolar | nih.govdrugbank.com |
Mechanistic Investigations at the Cellular Level (e.g., Apoptosis Induction, Cell Cycle Arrest)
Beyond enzyme inhibition, the anticancer effects of thiazolidin-4-one derivatives are mediated through the induction of programmed cell death (apoptosis) and disruption of the cell division cycle. Several studies have confirmed that these compounds can trigger apoptosis in cancer cells. This is often demonstrated by an increase in the activity of key executioner enzymes like caspase-3. nih.gov For example, certain chalcone-bearing thiazolidinone derivatives were found to stimulate apoptotic death in breast cancer cells, increasing the apoptotic population from 0.55% in controls to 17.28%. researchgate.net This was accompanied by the upregulation of pro-apoptotic genes such as BAX and p53, and the downregulation of the anti-apoptotic gene BCL2. researchgate.netplos.org
Furthermore, these derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division. Flow cytometry analysis has revealed that treatment with these compounds can cause cells to accumulate in the G1 phase of the cell cycle, thereby inhibiting the G1/S transition and halting proliferation. researchgate.net Some thiazole (B1198619) derivatives have also been reported to cause cell cycle arrest in the G2/M phase. researchgate.net
Antitubercular Activity (In vitro against Mycobacterium tuberculosis Strains)
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new therapeutic agents. Thiazolidin-4-one derivatives have emerged as a promising class of compounds with potent activity against various Mtb strains. nih.govnih.govnih.gov
Efficacy against Drug-Sensitive, Multi-Drug Resistant (MDR), and Extensively Drug-Resistant (XDR) Strains
Thiazolidin-4-one derivatives have demonstrated significant in vitro efficacy against not only drug-sensitive Mtb (H37Rv) but also challenging multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.govresearchgate.net A series of 2-substituted aryl-thiazolidine-4-carboxylic acid hydrazones identified compounds with Minimum Inhibitory Concentrations (MIC) of less than 10 μM against both Mtb and MDR-TB. researchgate.net One specific isomer showed high potency with an MIC of 1.33 μM against MDR-TB. researchgate.net Another study on thiazolidin-4-one conjugates with 1,3-thiazole reported compounds with potent activity, with one derivative showing an MIC of 0.12 µg/mL against a drug-sensitive strain and 1.95 µg/mL and 7.81 µg/mL against MDR and XDR strains, respectively. nih.gov
| Derivative Class | Mtb Strain | Activity (MIC) | Source |
|---|---|---|---|
| Thiazolidin-4-one-1,3-thiazole conjugates (e.g., Compound 40h) | Drug-Sensitive (H37Ra) | 0.12 µg/mL | nih.gov |
| Thiazolidin-4-one-1,3-thiazole conjugates (e.g., Compound 40h) | Multi-Drug Resistant (MDR) | 1.95 µg/mL | nih.gov |
| Thiazolidin-4-one-1,3-thiazole conjugates (e.g., Compound 40h) | Extensively Drug-Resistant (XDR) | 7.81 µg/mL | nih.gov |
| 2-aryl-thiazolidine-4-carboxylic acid hydrazones (e.g., Compound 6a 11) | Multi-Drug Resistant (MDR) | 1.33 µM | researchgate.net |
| Triazole Thiol Derivatives (e.g., Compound 1) | Drug-Sensitive (H37Rv) | 5.5 µg/mL | mdpi.com |
| Triazole Thiol Derivatives (e.g., Compound 1) | Multi-Drug Resistant (MDR) | 11 µg/mL | mdpi.com |
Inhibition of Key Mycobacterial Enzymes (e.g., InhA, MmpL3, DNA Gyrase)
The mechanism of action for the antitubercular activity of these compounds involves the inhibition of essential mycobacterial enzymes. Molecular docking and in vitro studies have identified several key targets. nih.govnih.gov Among the most significant is the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid biosynthesis. nih.gov Certain thiazolidin-4-one derivatives exhibited notable inhibitory activity against the InhA enzyme, with IC₅₀ values as low as 1.06 ± 0.97 µM. nih.gov Another critical target is the Mycobacterial Membrane Protein Large 3 (MmpL3), a transporter essential for mycolic acid transport and cell wall formation. nih.govnih.govplos.org DNA gyrase, an enzyme that controls DNA topology and is vital for bacterial replication, has also been identified as a target for thiazolidin-4-one derivatives. nih.govnih.govals-journal.com Inhibition of these enzymes disrupts critical cellular processes, leading to bacterial death. nih.govals-journal.com
| Derivative Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|
| Thiazolidin-4-one-1,3-thiazole conjugates (e.g., Compound 40h) | InhA | 1.06 ± 0.97 µM | nih.gov |
| Thiazolidin-4-one-1,3-thiazole conjugates (e.g., Compound 40b) | InhA | 1.3 ± 0.61 µM | nih.gov |
| General Thiazolidin-4-one derivatives | MmpL3 | Identified as Target | nih.govnih.gov |
| General Thiazolidin-4-one derivatives | DNA Gyrase | Identified as Target | nih.govnih.gov |
Antimicrobial Activity (In vitro: Antibacterial and Antifungal)
Thiazolidin-4-one derivatives have been a significant area of interest in the search for new antimicrobial agents due to their broad-spectrum activity. nanobioletters.comresearchgate.net Studies have explored their efficacy against a variety of bacterial and fungal pathogens. nanobioletters.commdpi.com
Derivatives of the this compound scaffold have demonstrated notable antibacterial properties. Specifically, the compound N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide showed high activity against the Gram-positive bacterium Bacillus subtilis. researchgate.net In a broader context, various thiazolidin-4-one derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus, Salmonella typhi, and Pseudomonas aeruginosa. nanobioletters.com Some of these novel compounds have exhibited remarkable growth inhibition across a wide spectrum of bacteria. nanobioletters.com Another related derivative, N2-[(2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl)propionyl]-nitro-l-arginine methyl ester, was assessed for its antibacterial effects against Gram-positive strains such as Staphylococcus aureus and Sarcina lutea, as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. nih.gov
The antibacterial efficacy of these compounds is often influenced by the nature of substitutions on the thiazolidinone ring. For instance, the presence of electron-donating groups on the phenyl ring has been observed to decrease antimicrobial activity in some series of derivatives. nanobioletters.com Conversely, other modifications have led to compounds with antibacterial activity superior to reference drugs like ampicillin. nih.gov
| Derivative Compound | Bacterial Strain | Activity Noted |
|---|---|---|
| N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | Bacillus subtilis (Gram-positive) | High activity observed. researchgate.net |
| N2-[(2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl)propionyl]-nitro-l-arginine methyl ester | Gram-positive bacteria (S. aureus, S. lutea) | Evaluated for antibacterial effects. nih.gov |
| Gram-negative bacteria (E. coli, P. aeruginosa) | Evaluated for antibacterial effects. nih.gov |
The antifungal potential of thiazolidin-4-one derivatives has been investigated, with many studies focusing on their activity against Candida albicans, a common fungal pathogen. nanobioletters.comnih.govresearchgate.net For instance, a novel series of thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid was screened for antifungal activity against Candida albicans. researchgate.net Similarly, other synthesized thiazolidin-4-ones have been tested against fungal strains, including C. albicans. nanobioletters.com
The derivative N2-[(2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl)propionyl]-nitro-l-arginine methyl ester was also evaluated for its antifungal activity against several Candida species, namely Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov The structural features of these molecules play a crucial role in their antifungal potency, with certain substitutions leading to significant inhibition of fungal growth. nanobioletters.com In some cases, the antifungal activity of new thiazole derivatives has been found to be comparable or even superior to standard antifungal agents like nystatin. nih.gov
Anti-inflammatory and Analgesic Activities (Pre-clinical Models)
The thiazolidin-4-one scaffold is a component of various compounds exhibiting anti-inflammatory and analgesic properties. nih.govresearchgate.net Pre-clinical studies often employ animal models to assess these activities, providing insights into the therapeutic potential of new derivatives. iiste.orgresearchgate.net
The carrageenan-induced paw edema model in rats is a widely used and well-established method for evaluating the acute anti-inflammatory activity of novel compounds. iiste.orgbiointerfaceresearch.com This model mimics the physiological processes of inflammation, including edema, hyperalgesia, and erythema. biointerfaceresearch.com A series of C5 substituted 4-phenylimino-thiazolidin-2-ones were synthesized and evaluated for their anti-inflammatory effects using this model, with some compounds demonstrating potent activity that exceeded that of the reference drug, Ibuprofen. biointerfaceresearch.com
While specific data for this compound in this model were not found, the broader class of thiazolidinone derivatives has shown promise. iiste.org For example, newly synthesized aryl 4-thiazolidinones have demonstrated anti-inflammatory effects in formalin-induced edema in rats. researchgate.net The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. iiste.org Furthermore, thiazolidine (B150603) derivatives have been reported to attenuate inflammatory pain by reducing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.gov
In addition to anti-inflammatory effects, various thiazolidine-4-one derivatives have been assessed for their analgesic activity in preclinical models like the tail-flick test, tail immersion test, and acetic acid-induced writhing test. researchgate.net Certain chloro- and methoxy-substituted thiazolidin-4-ones have exhibited analgesic properties in these models. researchgate.net
Antioxidant Properties (In vitro Assays)
The free radical scavenging ability of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.govsemanticscholar.org These tests measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. nih.gov
A study on N2-[(2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl)propionyl]-nitro-l-arginine methyl ester, a derivative of the target compound, assessed its antioxidant activity using both DPPH and ABTS assays. nih.gov The results indicated that at a concentration of 1.32 mg/mL, this derivative exhibited a DPPH inhibition rate of 22.62%. nih.gov The study also noted that the scavenging ability against the ABTS radical was generally higher than that for the DPPH radical for the series of compounds tested. nih.gov
The antioxidant potential of thiazolidin-4-one derivatives can be influenced by their chemical structure. researchgate.net For example, the presence of an oxidizable sulfur atom within the thiazolidine ring is thought to contribute to the antioxidant activity of this class of molecules. researchgate.net
| Derivative Compound | Assay | Finding |
|---|---|---|
| N2-[(2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl)propionyl]-nitro-l-arginine methyl ester | DPPH Radical Scavenging | 22.62% inhibition at 1.32 mg/mL. nih.gov |
| ABTS Radical Scavenging | Evaluated for radical scavenging ability. nih.gov |
Antiviral Activity (e.g., Anti-HIV, Anti-Influenza Neuraminidase)
The 1,3-thiazolidine scaffold is a significant platform that has been explored for various biological activities, including antiviral potential. nih.gov Research into derivatives of this core structure has identified compounds with inhibitory activity against several viruses, notably Human Immunodeficiency Virus (HIV) and influenza virus.
The mechanism of anti-HIV action for many thiazolidine derivatives, particularly 2,3-diaryl-thiazolidin-4-ones, is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme. nih.govnih.gov These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Modeling studies have suggested that the hydrophobicity of the analogues and the presence of a heteroaryl system are important for potent HIV-1 RT inhibitory activity. nih.gov A series of 2-(2,6-dibromophenyl)-3-heteroaryl-1,3-thiazolidin-4-ones, for instance, were found to effectively inhibit HIV-1 replication at nanomolar concentrations with minimal cytotoxicity. nih.gov
In the context of influenza, derivatives of thiazolidine-4-carboxylic acid have been synthesized and evaluated for their ability to inhibit neuraminidase (NA), a key enzyme in the spread of the influenza virus. researchgate.netnih.gov One study identified a potent compound from this series with an IC₅₀ value of 0.14 µM, suggesting that the thiazolidine ring could be a foundational structure for designing novel influenza NA inhibitors. nih.gov Other related structures, 2-aryl substituted thiazolidine-4-carboxylic acids, have demonstrated activity against avian influenza virus (AIV) strain H9N2. nih.gov
Table 1: Antiviral Activity of Selected Thiazolidine Derivatives This table presents data for derivatives of the core thiazolidine structure, not for this compound itself.
| Compound Class | Virus Target | Mechanism of Action | Potency (Example) |
| 2,3-Diaryl-thiazolidin-4-ones nih.gov | HIV-1 nih.gov | Non-Nucleoside RT Inhibition nih.gov | Varies with substitution nih.gov |
| 2-(2,6-Dibromophenyl)-3-heteroaryl-1,3-thiazolidin-4-ones nih.gov | HIV-1 nih.gov | Reverse Transcriptase Inhibition nih.gov | Effective at 20-320 nM concentrations nih.gov |
| Thiazolidine-4-carboxylic acid derivatives nih.gov | Influenza A nih.gov | Neuraminidase (NA) Inhibition nih.gov | Most potent compound IC₅₀ = 0.14 µM nih.gov |
| p-Bromo substituted 1,3-thiazolidine-4-carboxylic acid nih.gov | Avian Influenza Virus (AIV H9N2) nih.gov | Not specified | IC₅₀ = 3.47 µM nih.gov |
| p-Nitro substituted 1,3-thiazolidine-4-carboxylic acid nih.gov | Avian Influenza Virus (AIV H9N2) nih.gov | Not specified | IC₅₀ = 3.97 µM nih.gov |
Anticonvulsant Activity (Pre-clinical Models)
The thiazolidin-4-one core is a recognized scaffold in the development of new anticonvulsant agents. nih.gov Derivatives incorporating this structure have been widely synthesized and evaluated for their anti-seizure activity in various pre-clinical models. researchgate.netnih.gov Studies have shown that modifications at different positions of the thiazolidinone ring can lead to compounds with significant anticonvulsant properties. nih.gov For example, a series of 4-thiazolidinones bearing a sulfonamide group demonstrated notable activity in established animal models of seizures. nih.gov
Pharmacological screening of these compounds typically involves assessing their ability to protect against seizures induced by either chemical convulsants or electrical stimulation. biointerfaceresearch.com The goal of this pre-clinical evaluation is to identify lead compounds that may be developed into new antiepileptic drugs, potentially offering advantages over current therapies which can have significant side effects or be ineffective for some patients. nih.gov
Two of the most widely used and standard preclinical screening models for anticonvulsant activity are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govbiointerfaceresearch.com The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. nih.govnih.gov
Numerous studies have reported the successful evaluation of thiazolidin-4-one derivatives in these models. researchgate.netmdpi.com For instance, certain sulfonamide derivatives of thiazolidin-4-ones showed significant protection in both MES and scPTZ screens. researchgate.netnih.gov Similarly, a series of thiazole-bearing 4-thiazolidinones produced compounds with excellent anticonvulsant activity in both the MES and PTZ models. mdpi.comresearchgate.net The activity in these tests provides initial evidence of a compound's potential anti-seizure efficacy and can offer clues about its possible mechanism of action. nih.gov
Table 2: Anticonvulsant Activity of Selected Thiazolidin-4-one Derivatives in Pre-clinical Models This table presents data for derivatives of the core thiazolidine structure, not for this compound itself.
| Compound Class | Seizure Model(s) | Key Findings |
| Sulfonamide derivatives of thiazolidin-4-ones researchgate.netnih.gov | MES, scPTZ researchgate.netnih.gov | Majority of compounds showed significant activity against both models. researchgate.netnih.gov |
| Thiazole-bearing 4-thiazolidinones mdpi.comresearchgate.net | MES, PTZ mdpi.comresearchgate.net | Several compounds showed excellent activity in both assays. mdpi.comresearchgate.net |
| 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one biointerfaceresearch.com | MES, scPTZ biointerfaceresearch.com | Identified as the most active derivative in its series. biointerfaceresearch.com |
Future Perspectives and Research Directions for N 4 Fluorophenyl 1,3 Thiazolidine 4 Carboxamide
Rational Design and Synthesis of Next-Generation Analogues
The future development of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide hinges on the rational design and synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies on the broader class of thiazolidin-4-ones provide a foundational blueprint for these efforts. nih.gov Key modifications can be envisioned at three primary locations: the N-phenyl ring, the thiazolidine (B150603) core, and the carboxamide linker.
The introduction of fluorine into heterocyclic structures has been a successful strategy in medicinal chemistry, and further exploration of fluorinated analogues is a promising direction. semanticscholar.orgresearchgate.net Research on novel fluorinated thiazolidin-4-one derivatives has demonstrated that the position of fluorine on the aromatic ring can significantly influence biological activity, with meta-positioned fluorine showing promising anticancer potential in some series. researchgate.net
Synthetic strategies for creating diverse libraries of these analogues are well-established, often involving one-pot condensation reactions of amines, aldehydes, and mercaptoacetic acid, which can be adapted for this compound. researchgate.net
Table 1: Proposed Modifications for Next-Generation Analogues
| Molecular Region | Proposed Modification | Rationale / Desired Outcome |
|---|---|---|
| N-(4-fluorophenyl) Moiety | Introduction of additional electron-withdrawing or electron-donating groups (e.g., -CF₃, -OCH₃, -Cl) | Modulate electronic properties to enhance target binding affinity and cell permeability. |
| N-(4-fluorophenyl) Moiety | Replacement of the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, pyrimidine) | Explore new binding interactions with target proteins and alter solubility. |
| 1,3-Thiazolidine Ring | Substitution at the C2 and C5 positions with various alkyl or aryl groups. | Influence stereochemistry and introduce new interaction points to improve selectivity and potency. |
| 1,3-Thiazolidine Ring | Bioisosteric replacement of the sulfur atom with selenium or oxygen. | Investigate the impact of the heteroatom on the ring conformation and biological activity. |
| Carboxamide Linker | Introduction of conformational constraints (e.g., methylation of the amide nitrogen). | Reduce flexibility to lock in a bioactive conformation, potentially increasing potency and reducing off-target effects. |
Exploration of Novel Therapeutic Applications beyond Current Scope
The thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a vast array of pharmacological activities. nih.govnih.govmdpi.com This suggests that the therapeutic potential of this compound may extend far beyond any single, initially identified activity. Future research should systematically explore these diverse biological landscapes.
Antimicrobial and Antifungal Activity: Thiazolidin-4-one derivatives have been reported as inhibitors of bacterial enzyme MurB, which is crucial for peptidoglycan biosynthesis, and fungal CYP51, an essential enzyme in ergosterol (B1671047) synthesis. irispublishers.comnih.gov Analogues have shown efficacy against various Gram-positive and Gram-negative bacteria, making this a key area for investigation. nih.govnih.gov
Anticancer Activity: Numerous studies have highlighted the anticancer potential of the thiazolidin-4-one core against various cancer cell lines, including breast, colon, and liver cancer. nih.govresearchgate.netmdpi.com The mechanisms often involve the inhibition of critical cell signaling pathways. tbzmed.ac.irtandfonline.com
Neuroprotective Effects: Recent studies have demonstrated that thiazolidine-4-carboxylic acid derivatives can attenuate neuroinflammation and oxidative stress in models of neurodegeneration. irispublishers.comnih.govresearchgate.net This opens a compelling avenue for developing treatments for conditions like Alzheimer's and Parkinson's disease. researchgate.netjelsciences.com
Antiparasitic and Antiviral Properties: The thiazolidine scaffold has shown promise as an antiparasitic and antiviral agent, including activity against HIV. nih.govorientjchem.orgresearchgate.net This warrants screening of this compound and its analogues against a panel of parasites and viruses.
Anti-inflammatory and Antioxidant Activity: The core structure is associated with potent anti-inflammatory and antioxidant effects, potentially through the modulation of pathways involving NF-κB, TNF-α, and COX-2. nih.govnih.govjelsciences.com
Table 2: Potential Novel Therapeutic Applications
| Therapeutic Area | Potential Target / Disease Model | Reference Activity of Scaffold |
|---|---|---|
| Infectious Diseases | Bacterial MurB, Fungal CYP51, M. tuberculosis | Antimicrobial, Antifungal, Antitubercular. nih.govnih.gov |
| Oncology | Breast (MCF-7), Colon (HCT116), Liver (HepG2) cancer cell lines | Antiproliferative and cytotoxic effects. nih.govresearchgate.netmdpi.com |
| Neurology | Neuroinflammation (NF-κB, NLRP3), Oxidative Stress | Neuroprotective in ethanol-induced memory impairment models. nih.govresearchgate.netjelsciences.com |
| Parasitology/Virology | HIV-1 replication, various parasites | Antiparasitic and anti-HIV activity. nih.govorientjchem.org |
| Inflammatory Disorders | COX-2, TNF-α, various inflammatory cascades | Anti-inflammatory and analgesic properties. nih.govnih.gov |
Advanced Mechanistic Studies on Molecular and Cellular Interactions
A deep understanding of how this compound exerts its biological effects at the molecular level is critical for its future development. While broad activities of the parent scaffold are known, the specific protein targets and pathways modulated by this particular compound remain largely uncharacterized. Advanced mechanistic studies are required to move beyond phenotypic screening.
Future research should focus on:
Target Identification: Employing unbiased, large-scale screening techniques such as chemical proteomics (e.g., activity-based protein profiling), thermal proteome profiling, and yeast three-hybrid screens to identify direct binding partners.
Target Validation: Once potential targets are identified, validating the interaction using biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and cellular thermal shift assays (CETSA) is essential.
Pathway Analysis: Utilizing transcriptomics (RNA-seq) and proteomics to understand the global changes in gene and protein expression within cells upon treatment with the compound. This can reveal the downstream signaling cascades affected by the drug-target interaction. Mechanistic studies on related compounds suggest that pathways involving NF-κB and NLRP3 could be relevant for anti-inflammatory and neuroprotective effects. nih.govresearchgate.net
Table 3: Methodologies for Advanced Mechanistic Studies
| Research Goal | Methodology | Expected Outcome |
|---|---|---|
| Identify Direct Molecular Targets | Chemical Proteomics, Thermal Proteome Profiling | A list of candidate proteins that directly bind to the compound. |
| Validate Drug-Target Interaction | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Quantitative data on binding affinity (KD), kinetics, and thermodynamics. |
| Confirm Target Engagement in Cells | Cellular Thermal Shift Assay (CETSA) | Evidence of the compound binding to its target in a physiological context. |
| Elucidate Biological Pathways | RNA-Sequencing, Quantitative Proteomics | Comprehensive map of cellular pathways modulated by the compound. |
| Structural Basis of Interaction | X-ray Crystallography, Cryo-EM, NMR Spectroscopy | High-resolution 3D structure of the compound-protein complex, guiding further design. |
Application of Artificial Intelligence and Machine Learning in Drug Discovery for Thiazolidine-4-carboxamides
Key applications include:
In Silico Screening and Virtual High-Throughput Screening (vHTS): ML models can be trained on existing data to screen vast virtual libraries of compounds for their predicted activity against specific biological targets. ijrpas.comijaresm.com This allows researchers to prioritize the synthesis and testing of only the most promising candidates. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI can develop sophisticated QSAR models that correlate the structural features of thiazolidine-4-carboxamide analogues with their biological activities. gjpb.de These models can predict the activity of novel, unsynthesized compounds, guiding rational design. astrazeneca.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning from the chemical space of known active thiazolidinones, these models can propose novel, patentable structures optimized for activity against a specific target.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. AI and ML models are increasingly used to predict these properties, helping to identify compounds with favorable drug-like characteristics and avoid costly late-stage failures. gjpb.de
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology :
-
Microwave-assisted synthesis : Adopt protocols similar to condensation reactions involving 4-fluoroaniline derivatives (e.g., microwave irradiation at 100–150°C for 10–30 minutes), as demonstrated for analogous fluorophenyl compounds .
-
Conventional heating : Use reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts like p-toluenesulfonic acid. Monitor reaction progress via TLC or HPLC.
-
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Data Table : Comparison of Synthetic Methods
| Method | Yield (%) | Time | Key Conditions | Reference |
|---|---|---|---|---|
| Microwave-assisted | 85–92 | 15 min | 150°C, 300 W, no catalyst | |
| Reflux (conventional) | 70–78 | 6–8 h | DMF, p-TsOH, 80°C | Synthesized from analogous protocols |
Q. How can the structural identity of this compound be confirmed?
- Methodology :
-
Spectroscopy :
-
FTIR : Identify characteristic peaks (e.g., C=O stretch at ~1680–1700 cm⁻¹, C-F stretch at ~1220 cm⁻¹) .
-
NMR : Assign signals for the thiazolidine ring (e.g., δ 3.5–4.5 ppm for CH₂ and CH groups) and fluorophenyl protons (δ 7.0–7.5 ppm) .
-
Mass spectrometry : Confirm molecular ion peak ([M+H]⁺) matching the molecular weight (e.g., 254.28 g/mol).
- Example Data :
-
¹H NMR (DMSO-d₆) : δ 7.45 (d, 2H, Ar-F), 4.20 (m, 1H, CH), 3.85 (dd, 2H, CH₂), 3.10 (t, 2H, CH₂) .
Advanced Research Questions
Q. How does temperature-dependent polymorphism affect the crystallization of this compound?
- Methodology :
-
Single-crystal X-ray diffraction (SCXRD) : Use SHELX software for structure refinement. Slow evaporation from ethanol at 4°C vs. 25°C to isolate polymorphs .
-
Thermal analysis : Conduct DSC/TGA to identify phase transitions and stability ranges.
-
Computational modeling : Compare experimental data with DFT-optimized structures to validate intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
- Key Finding : Polymorphs may exhibit differences in bioavailability due to packing efficiency, as seen in related carboxamides .
Q. What strategies resolve contradictions in reported biological activity data for thiazolidine-4-carboxamide derivatives?
- Methodology :
-
Dose-response assays : Standardize protocols (e.g., IC₅₀ determination against malaria parasites using SYBR Green I fluorescence) .
-
Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles to address low aqueous solubility, a common limitation in bioassays .
-
Control experiments : Validate target specificity via enzyme inhibition assays (e.g., plasmepsin II for antimalarial activity) .
- Data Table : Antimalarial Activity of Analogous Compounds
| Compound | IC₅₀ (µM) | Target Enzyme | Reference |
|---|---|---|---|
| Derivative 33 (thiazolidine) | 0.12 | Plasmepsin II | |
| Derivative 35 (nitrophenyl) | 0.09 | Plasmepsin II |
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1LF3 for plasmepsin II).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with active-site aspartate residues) .
Methodological Challenges & Solutions
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- HPLC : Use a C18 column (e.g., Chromolith®) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Detect at 254 nm; retention time ~8.2 min .
- LC-MS/MS : Employ ESI+ mode for sensitive detection (LOQ: 0.1 ng/mL) .
Q. How can researchers address discrepancies in reported synthetic yields?
- Root-cause analysis :
- Purity of starting materials : Verify via GC-MS or NMR.
- Reaction monitoring : Use in-situ FTIR to detect intermediates.
- Reproducibility : Adopt automated platforms (e.g., Biotage® Initiator+) for consistent microwave conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
